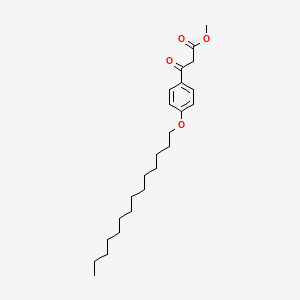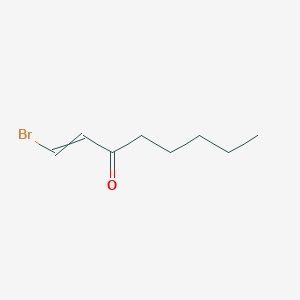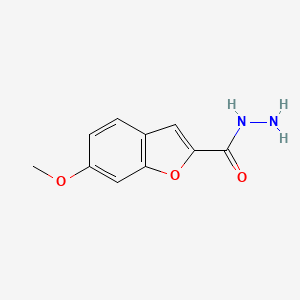
6-Methoxy-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-benzofuran-2-carbohydrazide is a chemical compound belonging to the benzofuran familyThe unique structural features of benzofurans make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-benzofuran-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of low-valent titanium in the cyclization of ketoesters derived from o-hydroxyacetophenone is a well-known method for synthesizing benzofurans .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methoxy-1-benzofuran-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxy-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition can lead to the disruption of cell division and the induction of apoptosis in cancer cells . Additionally, benzofuran compounds may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
6-Methoxy-1-benzofuran-2-carbohydrazide is unique due to its specific structural features and the presence of the carbohydrazide group. This group can enhance the compound’s biological activity and its potential as a therapeutic agent. Compared to other benzofuran derivatives, this compound may offer distinct advantages in terms of its pharmacological profile and versatility in chemical synthesis .
Properties
CAS No. |
50963-54-7 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-methoxy-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(13)12-11)15-8(6)5-7/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
GWHWDKYYKNZSTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


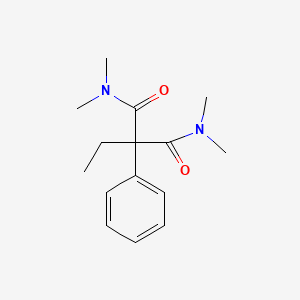
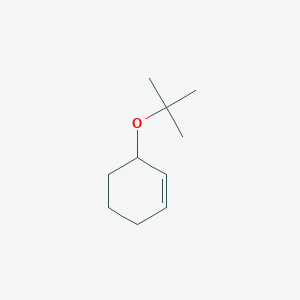
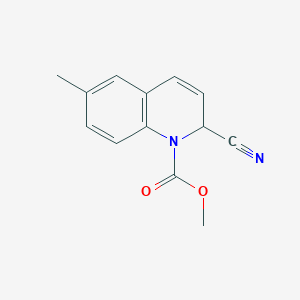
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
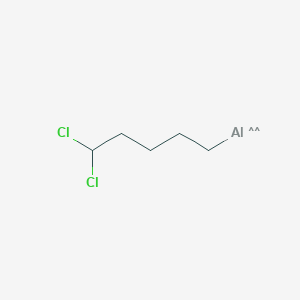

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
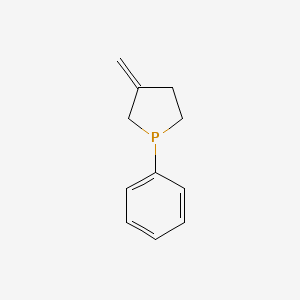
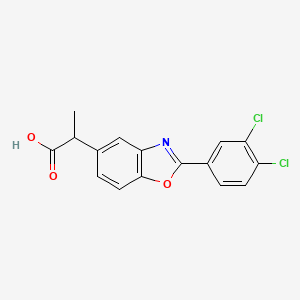

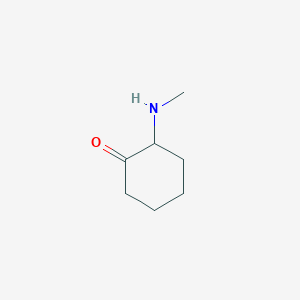
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
